
Aminomethyl cyclopropyl ketone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Aminomethyl cyclopropyl ketone is a cyclic compound with structural analogy to glycine . It is a clear colourless to slightly yellow liquid .
Synthesis Analysis
The synthesis of cyclopropyl ketones involves several steps. A detailed procedure for the synthesis of methyl cyclopropyl ketone is described in the Organic Syntheses Procedure . This process involves the use of concentrated hydrochloric acid, α-acetyl-γ-butyrolactone, and other reagents . Another method involves the formation of halohydrin intermediates, which undergo oxidation and nucleophilic substitution .Molecular Structure Analysis
The molecular structure of cyclopropyl ketones, like this compound, consists of a carbonyl group (a carbon-oxygen double bond) and a cyclopropyl group . The molecular formula for cyclopropyl methyl ketone is C5H8O .Chemical Reactions Analysis
Cyclopropyl ketones can undergo various chemical reactions. For instance, an unexpected dimerization of cyclopropyl ketones was observed, leading to the development of a synthetically useful crossed reaction between cyclopropyl ketones and enones . Another reaction involves a ring-opening cyanation reaction of cyclopropyl ketones for the construction of γ-cyanoketones .Physical And Chemical Properties Analysis
Cyclopropyl ketones, like this compound, have certain physical and chemical properties. They contain a carbonyl group, which is highly polar due to the electronegativity difference between carbon and oxygen . This polarity affects their reactivity . The 1H NMR spectra of cyclopropyl ketones show that hydrogens attached to a carbon adjacent to the sp2 hybridized carbon are deshielded due to the anisotropy created by the C=O bond .科学的研究の応用
Reductive Amination and Cyclopropyl Ketones
Aminomethyl cyclopropyl ketone has been studied in the context of CO-assisted reductive chemistry. Cyclopropyl ketones, including aminomethyl derivatives, have been employed as bifunctional electrophiles in various reactions. These reactions can lead to the production of various compounds such as aminoketones, cyclopropyl methylamines, pyrrolidines, or 1,4-diaminopentanes (Afanasyev et al., 2017).
Catalysis and Synthesis
Cyclopropyl ketones, which include this compound, are used in catalytic processes. An example is the kinetic resolution of 1-(1-alkynyl)cyclopropyl ketones, leading to optically active derivatives, showcasing their utility in synthetic chemistry (Zhang & Zhang, 2012).
Ring-Opening and Functionalization
These compounds have been central to studies exploring ring-opening reactions. For instance, the interaction of cyclopropyl phenyl ketone with Ni(PCy3) leads to the formation of nickeladihydropyran, a key intermediate in nickel-catalyzed cycloadditions (Ogoshi et al., 2006). Another study discusses the cleavage of cyclopropyl ketones under neutral conditions, leading to regiospecific enol acetate formation (Demuth & Raghavan, 1979).
Synthesis of Complex Molecules
Aminomethyl cyclopropyl ketones can be precursors for the synthesis of complex molecules. For example, doubly activated cyclopropanes, which can be derived from cyclopropyl ketones, have been utilized in the synthesis of 4-nitro- and 4-cyano-dihydropyrroles and pyrroles (Wurz & Charette, 2005).
作用機序
The mechanism of action of cyclopropyl ketones involves various catalytic processes. For example, a new type of C–C activation catalyst that relies upon a different, metalloradical mechanism can enable new subsequent reactivity: the cross-coupling of cyclopropyl ketones with organozinc reagents and chlorotrimethylsilane to form 1,3-difunctionalized, ring-opened products .
Safety and Hazards
将来の方向性
Future research on cyclopropyl ketones could focus on developing new synthetic routes and exploring their potential applications. For instance, activation of C–C bonds has the potential to revolutionize how molecules are made by altering the carbon skeleton . Furthermore, due to the importance of the amino ketone motif in synthetic and medicinal chemistry, the number of protocols developed in recent years has considerably increased .
特性
IUPAC Name |
2-amino-1-cyclopropylethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO/c6-3-5(7)4-1-2-4/h4H,1-3,6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVXXZDWPOACFBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
99.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

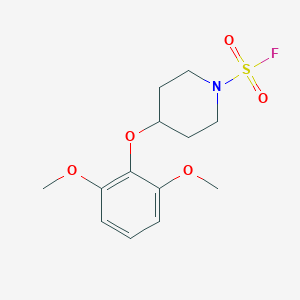
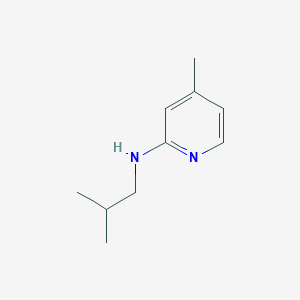
![2-(3-(4-ethylphenyl)-5,5-dioxido-2-oxohexahydro-1H-thieno[3,4-d]imidazol-1-yl)-N,N-dipropylacetamide](/img/structure/B2450567.png)
![3-[(4-Bromophenyl)sulfonyl]-5-(4-phenylpiperazin-1-yl)[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2450569.png)
![N-(2,5-dimethoxyphenyl)-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2450570.png)
![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B2450571.png)
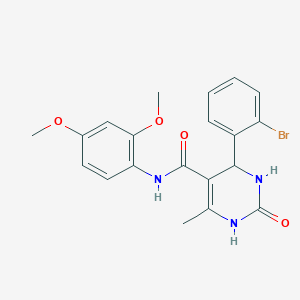
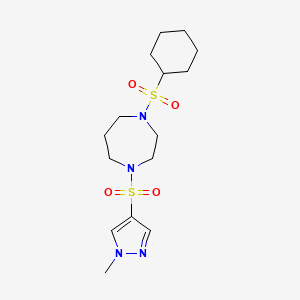
![2-[4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B2450578.png)
![2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2450579.png)
![2-phenethyl-1-(trifluoromethyl)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline](/img/structure/B2450582.png)
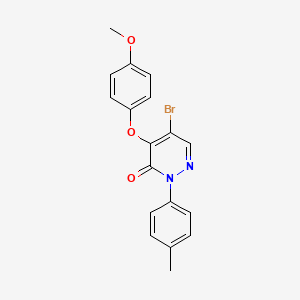
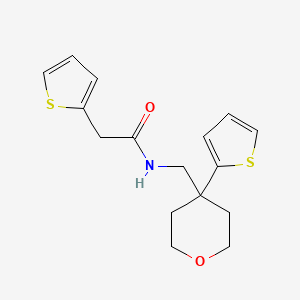
![N-(6-acetamidobenzo[d]thiazol-2-yl)-2-(phenylsulfonyl)acetamide](/img/structure/B2450588.png)